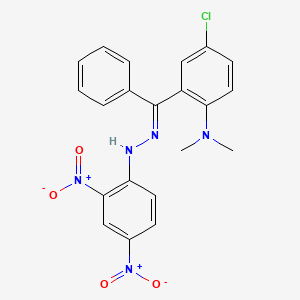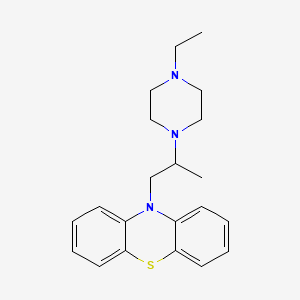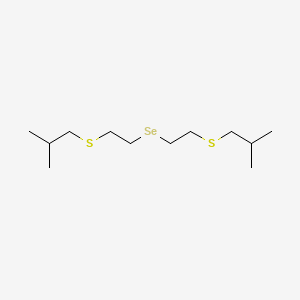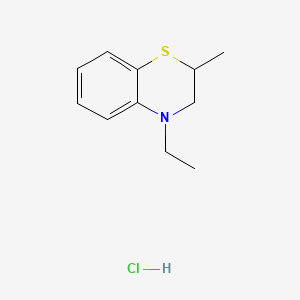
3,4-Dihydro-4-ethyl-2-methyl-2H-1,4-benzothiazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydro-4-ethyl-2-methyl-2H-1,4-benzothiazine hydrochloride: is a heterocyclic compound that belongs to the benzothiazine family Benzothiazines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-4-ethyl-2-methyl-2H-1,4-benzothiazine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with an appropriate ketone or aldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzothiazine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Dihydro-4-ethyl-2-methyl-2H-1,4-benzothiazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, acyl, or sulfonyl groups.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3,4-Dihydro-4-ethyl-2-methyl-2H-1,4-benzothiazine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology: The compound has shown potential as an antimicrobial and antifungal agent. Studies have demonstrated its effectiveness against various bacterial and fungal strains, making it a candidate for the development of new antibiotics and antifungal drugs.
Medicine: In medicine, benzothiazine derivatives, including this compound, are being explored for their anti-inflammatory and analgesic properties. These compounds may offer new treatment options for conditions such as arthritis and chronic pain.
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 3,4-Dihydro-4-ethyl-2-methyl-2H-1,4-benzothiazine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The exact molecular pathways involved can vary depending on the specific application and target organism.
Comparación Con Compuestos Similares
1,2,4-Benzothiadiazine-1,1-dioxide: This compound shares a similar benzothiazine core but differs in its substitution pattern and oxidation state.
1,4-Benzothiazine: The parent compound of the benzothiazine family, which lacks the specific substitutions found in 3,4-Dihydro-4-ethyl-2-methyl-2H-1,4-benzothiazine hydrochloride.
2,3-Dihydro-1,4-benzothiazine: Another derivative with a different substitution pattern and degree of saturation.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethyl and methyl groups on the benzothiazine ring enhances its reactivity and potential for diverse applications compared to other benzothiazine derivatives.
Propiedades
Número CAS |
97699-30-4 |
|---|---|
Fórmula molecular |
C11H16ClNS |
Peso molecular |
229.77 g/mol |
Nombre IUPAC |
4-ethyl-2-methyl-2,3-dihydro-1,4-benzothiazine;hydrochloride |
InChI |
InChI=1S/C11H15NS.ClH/c1-3-12-8-9(2)13-11-7-5-4-6-10(11)12;/h4-7,9H,3,8H2,1-2H3;1H |
Clave InChI |
MMSPNTMFTNHNJB-UHFFFAOYSA-N |
SMILES canónico |
CCN1CC(SC2=CC=CC=C21)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


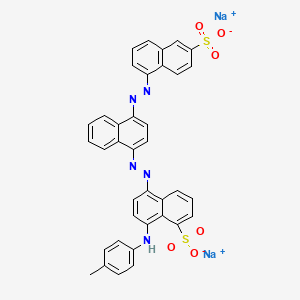
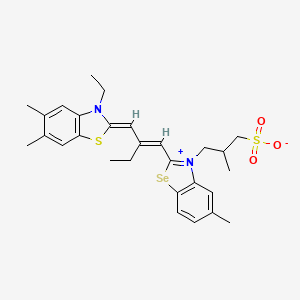


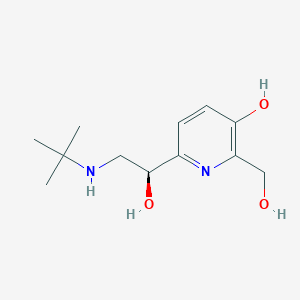

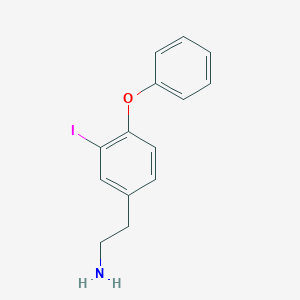
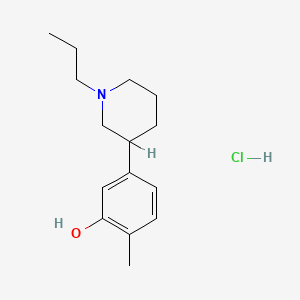
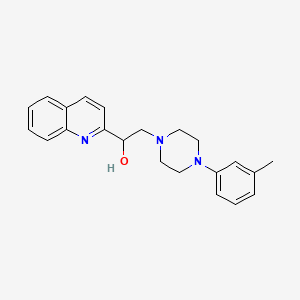
![2-[6-[2-(4-hydroxyphenyl)-3-methylindol-1-yl]hexylamino]ethyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate](/img/structure/B12723605.png)
